Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate)
Description
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) is a chemical compound known for its unique structure and properties
Properties
Molecular Formula |
C10H16N2O2S4 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-oxopropyl N-[2-(2-oxopropylsulfanylcarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C10H16N2O2S4/c1-7(13)5-17-9(15)11-3-4-12-10(16)18-6-8(2)14/h3-6H2,1-2H3,(H,11,15)(H,12,16) |
InChI Key |
NABXEQNTQXOVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC(=S)NCCNC(=S)SCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) typically involves the reaction of ethylene-1,2-diamine with carbon disulfide and 2-oxopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted carbamodithioates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Nitroso-bis(2-oxopropyl)amine: Known for its carcinogenic properties and used in cancer research.
N-Nitroso-bis(2-hydroxypropyl)amine: Another related compound with similar chemical properties but different biological activities.
Uniqueness
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) is unique due to its specific structure, which allows it to form stable complexes with metal ions and undergo a variety of chemical reactions. This versatility makes it valuable in multiple research and industrial applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
